molecular formula C14H17BO6 B1393661 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid CAS No. 1041434-13-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid

Cat. No. B1393661
M. Wt: 292.09 g/mol
InChI Key: SHOCDYNDBPODHQ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is a chemical compound with the molecular formula C16H21BO6 . It is related to Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate, which has a molecular weight of 320.1 g/mol . The compound is also known by several synonyms, including DIMETHYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ISOPHTHALATE and 3,5-Bis (methoxycarbonyl)phenylboronic acid pinacol ester .


Synthesis Analysis

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid and related compounds often involves borylation and hydroboration reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid can be analyzed using various computational and experimental techniques. For instance, the InChI string of the related compound Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate is InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3 . This provides a detailed description of the compound’s molecular structure .

Scientific Research Applications

Molecular Structure Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid, and related compounds, are used as intermediates in the synthesis of various boric acid ester compounds. Their structures are typically confirmed by methods like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is also used for crystallographic and conformational analyses. The molecular structures are further computed using density functional theory (DFT), which is often consistent with crystal structures determined by single crystal X-ray diffraction. This kind of analysis helps in understanding the physicochemical properties of the compounds (Huang et al., 2021).

Applications in Synthesis and Characterization

These compounds are crucial in the synthesis and characterization of various organic molecules. For instance, they are used in the preparation of polymers and other complex organic structures. This involves synthesizing the compound and characterizing it using spectroscopic techniques such as FT-IR, NMR, and MS, followed by X-ray diffraction analysis. This step is essential for confirming the expected molecular structure of the synthesized compound (Liao et al., 2022).

Role in Drug Development

In the context of drug development, these compounds are used in the synthesis of potential pharmaceuticals. For example, they have been utilized in the development of prochelators, compounds that can sequester metal ions and thereby inhibit oxidative damage in cells. These prochelators have applications in targeting iron sequestration in cells under oxidative stress, which is significant in the context of treating diseases associated with oxidative stress (Wang & Franz, 2018).

Gas Adsorption and Storage

Additionally, derivatives of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid are used in the development of metal-organic frameworks (MOFs). These MOFs have properties like microporosity, making them suitable for gas adsorption and storage applications. They show potential in gas separation or purification due to their ability to adsorb gases like N₂, H₂, O₂, and CO₂ (Zhang et al., 2010).

Semiconductor and Electronic Material Synthesis

Compounds containing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic acid are also essential in the synthesis of semiconducting polymers. These polymers are used in various electronic applications, including organic semiconductors and electronic materials. The properties of these polymers, such as their color and solubility in organic solvents, are significant for their practical application (Kawashima et al., 2013).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO6/c1-13(2)14(3,4)21-15(20-13)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOCDYNDBPODHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682219
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid

CAS RN

1041434-13-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Ruzié, M Krayer, T Balasubramanian… - The Journal of organic …, 2008 - ACS Publications
Bacteriochlorins are attractive candidates for photodynamic therapy (PDT) of diverse medical indications owing to their strong absorption in the near-infrared (NIR) region, but their use …
Number of citations: 87 pubs.acs.org
孟超, 徐缓, 黄璐, 黎丹, 史大斌 - 化学通报, 2016 - ccspublishing.org.cn
: 以5-氨基-间苯二甲酸二甲酯为原料, 经重氮化溴取代, Miyaura 硼酸酯化反应生成3, 5-二甲氧羰基苯硼酸频哪醇酯(3). 此外, 以9-蒽甲酸为原料, 经溴化, 酯化反应生成10-溴-9-蒽甲酸甲酯(6). …
Number of citations: 5 www.ccspublishing.org.cn

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